molecular formula C12H18ClNO B1395399 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride CAS No. 1219960-64-1

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1395399
CAS No.: 1219960-64-1
M. Wt: 227.73 g/mol
InChI Key: JFPDKQYQKCZLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2,3-dimethylphenoxy group attached to the pyrrolidine ring

Preparation Methods

The synthesis of 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common methods include:

    Nucleophilic Substitution: The phenol group undergoes nucleophilic substitution with pyrrolidine, often facilitated by a base such as sodium hydride or potassium carbonate.

    Solvent: Common solvents used in the reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrrolidine derivatives.

Scientific Research Applications

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride: This compound has a similar structure but with the dimethyl groups positioned differently on the phenoxy ring, which may result in different chemical and biological properties.

    Pyrrolidine derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and pyrrolidine-2-one, have different functional groups attached to the pyrrolidine ring, leading to variations in their reactivity and applications.

    Phenoxy compounds: Compounds with different substituents on the phenoxy group can exhibit distinct chemical behaviors and biological activities.

Properties

IUPAC Name

3-(2,3-dimethylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11;/h3-5,11,13H,6-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPDKQYQKCZLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2CCNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219960-64-1
Record name Pyrrolidine, 3-(2,3-dimethylphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.